1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride
Description
1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both bromine and fluorine atoms in the molecule makes it an interesting subject for various chemical reactions and applications.
Properties
Molecular Formula |
C5H8BrClFN |
|---|---|
Molecular Weight |
216.48 g/mol |
IUPAC Name |
2-bromo-2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H7BrFN.ClH/c6-5(7)1-4(5)2-8-3-4;/h8H,1-3H2;1H |
InChI Key |
URVZNTWNWBLFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(F)Br)CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of a suitable azaspiro compound with bromine and fluorine sources. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and may involve catalysts to facilitate the halogenation process. Industrial production methods may employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Addition Reactions: The spiro structure allows for addition reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Scientific Research Applications
1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The spiro structure also contributes to its unique binding properties, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:
1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride: This compound has a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride:
The uniqueness of this compound lies in its specific combination of halogen atoms and spiro structure, which provides distinct reactivity and applications in various fields .
Biological Activity
1-Bromo-1-fluoro-5-azaspiro[2.3]hexane hydrochloride is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and comparative analysis with similar compounds.
- Molecular Formula : C7H10BrFClN
- Molecular Weight : 227.52 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of bromine and fluorine atoms enhances its binding affinity due to their electronegative nature, which can facilitate stronger interactions with target sites.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, azaspiro compounds have been noted for their effectiveness against various bacterial strains. In a study evaluating the minimum inhibitory concentrations (MIC) of related compounds, some derivatives showed potent activity against Mycobacterium bovis BCG, suggesting that this compound may also possess similar antimicrobial effects .
Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines demonstrated that azaspiro compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. Such selectivity is critical for therapeutic applications, as it minimizes adverse side effects .
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μM) | Cytotoxicity (IC50 μM) | Selectivity Index |
|---|---|---|---|
| 1-Bromo-1-fluoro-5-azaspiro[2.3]hexane HCl | <5 | >100 | High |
| 1-(4-Fluorophenyl)hexane-1,3-dione | <10 | >50 | Moderate |
| 1-(3-Chlorophenyl)hexane-1,3-dione | <15 | >75 | Moderate |
This table illustrates the comparative potency and selectivity of this compound against other known compounds, highlighting its potential as a lead candidate for further development.
Study on Antimycobacterial Activity
In a specific case study, analogs of azaspiro compounds were synthesized and evaluated for their antimycobacterial activity against M. bovis BCG. The results indicated that the most potent analogs had MIC values below 5 μM, demonstrating strong potential for treating mycobacterial infections .
Evaluation in Cancer Models
Another study evaluated the cytotoxic effects of azaspiro derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, indicating a promising therapeutic window for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
